molecular formula C14H14O2S B8532131 1-[5-(3,4-Dimethylphenyl)-4-hydroxythiophen-3-yl]ethan-1-one CAS No. 885603-17-8

1-[5-(3,4-Dimethylphenyl)-4-hydroxythiophen-3-yl]ethan-1-one

Cat. No.: B8532131
CAS No.: 885603-17-8
M. Wt: 246.33 g/mol
InChI Key: KNUPXHRCDBEHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(3,4-Dimethylphenyl)-4-hydroxythiophen-3-yl]ethan-1-one is a useful research compound. Its molecular formula is C14H14O2S and its molecular weight is 246.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

885603-17-8

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

1-[5-(3,4-dimethylphenyl)-4-hydroxythiophen-3-yl]ethanone

InChI

InChI=1S/C14H14O2S/c1-8-4-5-11(6-9(8)2)14-13(16)12(7-17-14)10(3)15/h4-7,16H,1-3H3

InChI Key

KNUPXHRCDBEHDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=CS2)C(=O)C)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A chloroform (24 mL) solution of 2-(3,4-dimethylphenyl)-3-hydroxy-4-methylcarbonyl-2,5-dihydrothiophene (2.44 g, 9.82 mmol, purity: 72%) was cooled to −40° C., and to this solution, a chloroform (37 mL) solution of sulfuryl chloride (0.79 mL, 1.0 equivalent amount) was dropwise added over a period of 55 minutes, followed by stirring at −40° C. for 60 minutes. The temperature of the solution was raised to 0° C., and water (5 mL) was dropwise added over a period of 1 minute, followed by liquid separation. The obtained chloroform solution was sequentially washed with water, a saturated salt solution, a saturated sodium hydrogencarbonate aqueous solution, a saturated sodium thiosulfate aqueous solution and a saturated salt solution, and dried over anhydrous magnesium sulfate. The drying agent was removed by filtration, and the solvent was distilled off to obtain a crude product. The obtained crude product was suspended in isopropyl alcohol (37 mL) at room temperature, followed by stirring at 0° C. for 30 minutes. The formed crystals were subjected to filtration to give the desired product (0.47 g, yield: 20%) as a yellow solid. Further, the filtrate was isolated and purified by silica gel column chromatography (eluent: hexane/ethyl acetate=3/1 (v/v)) to give the desired product (0.81 g, yield: 33%) as a yellow solid (1.28 g, yield: 53%).
Quantity
24 mL
Type
reactant
Reaction Step One
Name
2-(3,4-dimethylphenyl)-3-hydroxy-4-methylcarbonyl-2,5-dihydrothiophene
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
0.79 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
37 mL
Type
solvent
Reaction Step Four
Yield
20%

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